molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2990204
M. Wt: 331.221
InChI Key: HWUAAKUUJSUKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ . It blocks hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .


Molecular Structure Analysis

The molecular structure of PHTPP is represented by the empirical formula C20H11F6N3O . It has a molecular weight of 423.31 . The SMILES string representation is OC(C=C1)=CC=C1C(C(C2=CC=CC=C2)=N3)=C4N3C(C(F)(F)F)=CC(C(F)(F)F)=N4 .


Physical And Chemical Properties Analysis

PHTPP is a yellow to orange powder . It is soluble in DMSO, forming a clear solution when warmed . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Estrogen Receptor Ligands

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been investigated as an estrogen receptor ligand with a unique pharmacological profile. It functions as a selective ERβ antagonist, showing potential for studying the biological function of ERβ, with minimal effects on ERα activity (Compton et al., 2004).

Nonsteroidal Anti-inflammatory Drugs

Research has explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. One study found that modifications to the core structure could enhance anti-inflammatory activity without the ulcerogenic effects commonly associated with NSAIDs (Auzzi et al., 1983).

Antimicrobial Agents

A series of 2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, making them potential candidates for new antimicrobial drugs (Aggarwal et al., 2014).

Anticancer Potential

The structural derivatives of pyrazolo[1,5-a]pyrimidine have exhibited significant potential in inhibiting the growth of cancer cells, including human lung adenocarcinoma and gastric cancer cell lines, highlighting their potential in cancer research and treatment (Liu et al., 2020).

properties

IUPAC Name

2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUAAKUUJSUKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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